molecular formula C16H13ClN2 B3024883 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole CAS No. 55432-05-8

4-(chloromethyl)-1,3-diphenyl-1H-pyrazole

Cat. No.: B3024883
CAS No.: 55432-05-8
M. Wt: 268.74 g/mol
InChI Key: KIJMYHFMHWASDT-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1,3-diphenyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with chloromethyl and diphenyl groups

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body . The specific targets can vary depending on the chemical structure of the compound and its functional groups.

Mode of Action

The mode of action of 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole is likely to involve nucleophilic substitution reactions at the benzylic position . This involves the replacement of a hydrogen atom by a chlorine atom in the presence of a catalyst . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Biochemical Pathways

It’s plausible that the compound could influence various metabolic and signaling pathways due to its potential interactions with different enzymes and receptors .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Based on its chemical structure and potential interactions with various enzymes and receptors, it could potentially influence a variety of biological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity could be affected by pH, temperature, and the presence of other substances . Moreover, the compound is classified as toxic to aquatic life with long-lasting effects, indicating that it could have significant environmental impacts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diphenyl-1H-pyrazole with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of catalysts and solvents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1,3-diphenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-(azidomethyl)-1,3-diphenyl-1H-pyrazole, while Suzuki-Miyaura coupling can produce various aryl-substituted pyrazoles.

Comparison with Similar Compounds

Similar Compounds

  • 4-(bromomethyl)-1,3-diphenyl-1H-pyrazole
  • 4-(iodomethyl)-1,3-diphenyl-1H-pyrazole
  • 4-(methyl)-1,3-diphenyl-1H-pyrazole

Uniqueness

4-(chloromethyl)-1,3-diphenyl-1H-pyrazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl and iodomethyl analogs. The chlorine atom’s moderate electronegativity and size make it a versatile functional group for various chemical transformations .

Properties

IUPAC Name

4-(chloromethyl)-1,3-diphenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2/c17-11-14-12-19(15-9-5-2-6-10-15)18-16(14)13-7-3-1-4-8-13/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJMYHFMHWASDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368146
Record name 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55432-05-8
Record name 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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